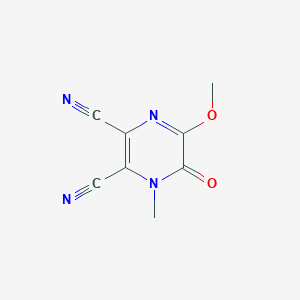
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and two cyano groups attached to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-1-methylpyrazine-2,3-dicarbonitrile with an oxidizing agent to introduce the oxo group at the 6-position. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile: Similar structure but lacks the methoxy group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the methoxy group in 5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased solubility or enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-methoxy-1-methyl-6-oxopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-12-6(4-10)5(3-9)11-7(14-2)8(12)13/h1-2H3 |
InChI Key |
MFVNHQYHHWYMSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)OC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


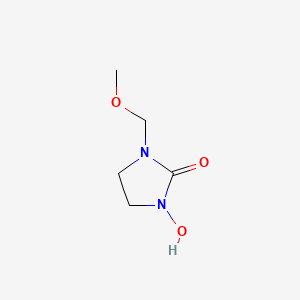
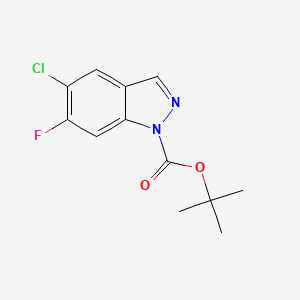
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)


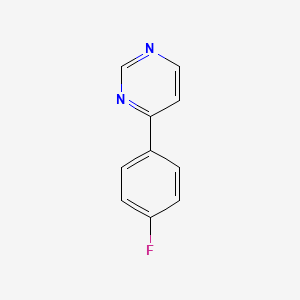

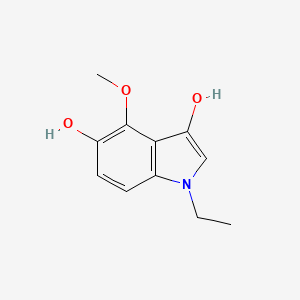
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

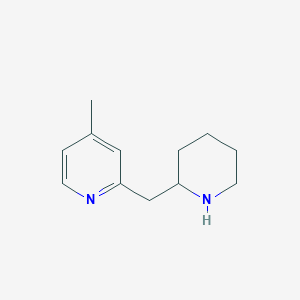
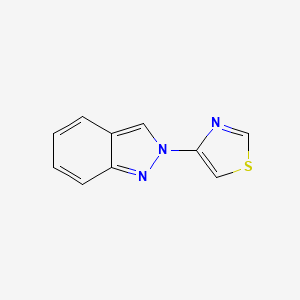

![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
